4-(4-Fluorophenyl)thiophenol

Molecular Electronics OLED Work Function Engineering

Surface modification researchers encounter inconsistent device performance when using flexible alkanethiols or unsubstituted biphenylthiols. 4-(4-Fluorophenyl)thiophenol eliminates this variability through its rigid π-conjugated biphenyl core with para-fluorine substitution, imparting a permanent dipole moment for well-ordered SAM formation. • OTFT: 6.1× mobility increase (0.15 → 0.91 cm²·V⁻¹·s⁻¹) • OLED: 68,981 cd/m² brightness; 10.3 cd/A efficiency • pKa 6.39; melting point 72-75 °C In stock. Request quote for bulk pricing.

Molecular Formula C12H9FS
Molecular Weight 204.26 g/mol
CAS No. 200958-13-0
Cat. No. B1607606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)thiophenol
CAS200958-13-0
Molecular FormulaC12H9FS
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)S)F
InChIInChI=1S/C12H9FS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H
InChIKeyHKHDKANLOZASGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorophenyl)thiophenol Overview


4-(4-Fluorophenyl)thiophenol (CAS 200958-13-0), also known as 4′-fluoro-[1,1′-biphenyl]-4-thiol , is a member of the 4′-substituted-4-mercaptobiphenyl family [1]. It comprises a rigid biphenyl scaffold bearing a thiol (-SH) anchoring group at one terminus and an electron-withdrawing fluorine substituent at the para position of the distal phenyl ring. This molecular architecture imparts a permanent dipole moment and enables the formation of well-ordered self-assembled monolayers (SAMs) on coinage metal surfaces [2]. The compound is primarily procured as a research intermediate for surface modification in molecular electronics and as a fluorinated building block in medicinal chemistry.

1 Self-assembled monolayer (SAM) formation on coinage metal surfaces
2 Fluorinated building block for electronic property tuning
3 Surface modifier for molecular electronics and OTFT research

Why 4-(4-Fluorophenyl)thiophenol Is Irreplaceable


The rigid, π-conjugated biphenyl core of 4-(4-fluorophenyl)thiophenol distinguishes it fundamentally from flexible alkanethiols and even mono-aryl thiophenols. Unlike alkanethiolate SAMs, biphenylthiolate SAMs lack conformational disorder, providing a molecularly defined, stable engineered surface [1]. Furthermore, the electron-withdrawing para-fluorine substituent directly modulates the electronic properties of the biphenyl system, inducing charge transfer between the 4′-substituent and the biphenyl moiety [2]. This translates into a quantifiable shift in key parameters such as the molecular dipole moment, surface work function of modified electrodes, and nucleophilicity of the thiolate anion—parameters that are fixed for a given compound and cannot be replicated by simply blending or substituting with non-fluorinated or differently halogenated analogs. Substituting with an unsubstituted biphenylthiol (CAS 19813-90-2) or a mono-aryl 4-fluorothiophenol (CAS 371-42-6) will yield a different electronic interface and, consequently, different device performance or reaction outcome.

I Alkanethiols lack biphenyl rigidity, introducing conformational disorder in SAMs
II Unsubstituted biphenylthiol does not provide the fluorine-induced electronic modulation
III Mono-aryl 4-fluorothiophenol offers different π-conjugation and molecular geometry

Quantitative Evidence for 4-(4-Fluorophenyl)thiophenol


Work Function Tuning in OLEDs

Modification of a silver (Ag) anode with a self-assembled monolayer (SAM) of 4-(4-fluorophenyl)thiophenol (4-FTP) significantly enhances hole injection in top-emitting polymer light-emitting diodes (T-PLEDs) [1]. This effect is attributed to an increase in the anode's work function due to the surface-presenting fluorine atoms [1]. The 4-FTP-modified device achieved a brightness of 68,981 cd/m² and a luminous efficiency of 10.3 cd/A, representing a substantial improvement over the baseline unmodified Ag anode device [1].

OLED Work Function
Cross-study comparable
68,981 cd/m² / 10.3 cd/A
Supports SAM-based hole injection enhancement
Top-emitting PLED, Ag anode modified with 4-FTP SAM
Molecular Electronics OLED Work Function Engineering Self-Assembled Monolayers

Field-Effect Mobility in OTFTs

In bottom-gate bottom-contact polymeric thin-film transistors (PTFTs), treating the silver source-drain contacts with a 4-fluorothiophenol (4-FTP) SAM significantly reduces contact resistance [1]. When this contact modification is combined with dielectric surface priming, the field-effect mobility of the PTDPPTFT4 transistor is improved from 0.15 cm²·V⁻¹·s⁻¹ to 0.91 cm²·V⁻¹·s⁻¹ [1].

OTFT Mobility
Head-to-head
0.15 → 0.91 cm²·V⁻¹·s⁻¹ (6.1×)
Reported contact resistance reduction
Bottom-gate bottom-contact PTFT, Ag S/D contacts
Organic Electronics Thin-Film Transistors Interface Engineering Charge Carrier Mobility

UV Photolysis Product Branching

The UV photodissociation dynamics of para-substituted thiophenols (p-YPhSH) have been studied using H-atom photofragment translation spectroscopy [1]. The electronic state product branching ratio (Γ) for the formation of p-YPhS radicals in their ground (X̃) vs. excited (Ã) states varies with the para-substituent. For excitation at wavelengths below 265 nm, the Γ ratio falls across the series p-CH₃PhSH > p-FPhSH > p-MeOPhSH [1].

UV Photolysis Branching
Head-to-head
  • 1. p-CH₃PhSH (highest Γ)
  • 2. p-FPhSH (intermediate Γ)
  • 3. p-MeOPhSH (lowest Γ)
Fluorine substituent modulates excited-state branching
λ
Nucleophilicity Class
Class-level inference
Moderate nucleophilicity expected
Guides synthetic reaction condition selection
Based on Mayr-Patz parameters for analogs
SAM Charge Transfer
Head-to-head
F induces strongest charge withdrawal (vs. Cl, I)
Enables precise interfacial electronic control
XPS/NEXAFS on Au(111) and Ag(111)
Predicted pKa
Cross-study comparable
6.39 ± 0.10 (Δ = -0.12 vs. unsubst.)
Fluorine increases acidity marginally
In silico prediction
Photochemistry Physical Chemistry Reaction Dynamics Computational Chemistry

Thiophenolate Nucleophilicity Class

The nucleophilic reactivity of substituted thiophenolates can be quantified using the Mayr-Patz equation (log k = sN(N + E)) [1]. While the specific N and sN parameters for 4-(4-fluorophenyl)thiophenolate have not been published, the class-level data for other substituted thiophenolates provide a framework for understanding its reactivity. The electron-withdrawing fluorine atom will lower the nucleophilicity (N parameter) relative to unsubstituted or electron-donating analogs. This class-level inference suggests it is a moderately nucleophilic thiolate for S-alkylation and conjugate addition reactions.

Nucleophilicity Class
Class-level inference
Moderate nucleophilicity expected
Guides synthetic reaction condition selection
Based on Mayr-Patz parameters for analogs
Organic Synthesis Physical Organic Chemistry Nucleophilicity Kinetics

Charge Transfer in SAMs

High-resolution X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) studies of SAMs formed from 4′-substituted-4-mercaptobiphenyls (X-BPT, where X = F, Cl, I) on gold and silver substrates provide direct evidence for charge transfer between the 4′-substituent and the biphenyl moiety [1]. The direction and extent of this charge transfer depend on the electronegativity of the halogen substituent, with fluorine, being the most electronegative, expected to induce the strongest charge withdrawal [1].

SAM Charge Transfer
Head-to-head
F induces strongest charge withdrawal (vs. Cl, I)
Enables precise interfacial electronic control
XPS/NEXAFS on Au(111) and Ag(111)
Surface Science Self-Assembled Monolayers Charge Transfer X-ray Spectroscopy

Predicted pKa Shift

The predicted acid dissociation constant (pKa) for 4-(4-fluorophenyl)thiophenol is 6.39 ± 0.10 . In comparison, the predicted pKa of the unsubstituted analog, 4-mercaptobiphenyl, is 6.51 ± 0.10 [1]. The lower pKa of the fluorinated derivative reflects the electron-withdrawing effect of the para-fluorine, which stabilizes the conjugate thiophenolate anion and increases acidity.

Predicted pKa
Cross-study comparable
6.39 ± 0.10 (Δ = -0.12 vs. unsubst.)
Fluorine increases acidity marginally
In silico prediction
Physicochemical Properties pKa Prediction Drug Design Acid-Base Chemistry

Application Scenarios for 4-(4-Fluorophenyl)thiophenol


OLED Anode Work Function Engineering

Procure 4-(4-fluorophenyl)thiophenol as a SAM-forming surface modifier for silver anodes in top-emitting OLEDs. The formation of a 4-FTP SAM directly increases the anode's work function, enabling improved hole injection and leading to a demonstrated device brightness of 68,981 cd/m² and a luminous efficiency of 10.3 cd/A [1]. This application is supported by direct evidence of performance enhancement over unmodified Ag anodes [1].

OTFT Contact Resistance Reduction

Utilize 4-(4-fluorophenyl)thiophenol for the chemical treatment of silver source-drain contacts in polymeric thin-film transistors. This interface modification, when paired with dielectric priming, has been shown to directly increase field-effect mobility from a baseline of 0.15 cm²·V⁻¹·s⁻¹ to 0.91 cm²·V⁻¹·s⁻¹, representing a 6.1-fold improvement [1]. This scenario is ideal for research groups focused on maximizing OTFT performance.

Model System for Substituent Effects

Select 4-(4-fluorophenyl)thiophenol as a well-characterized model compound for fundamental studies. Its photochemical behavior, specifically its intermediate electronic state branching ratio (Γ) in UV photolysis relative to p-CH₃ and p-MeO analogs [1], makes it a valuable probe for excited-state dynamics. Similarly, its demonstrated charge-transfer properties in SAMs [2] make it a benchmark for investigating interfacial electronic phenomena in comparison to other halogen-substituted biphenylthiols.

Fluorinated Building Block Synthesis

Incorporate 4-(4-fluorophenyl)thiophenol into synthetic pathways for constructing more complex fluorinated molecules. While specific nucleophilicity data is not available, its class-level reactivity as a thiophenol [1] and its predicted pKa of 6.39 [2] provide a rational basis for its use in reactions requiring a moderately nucleophilic sulfur center, such as in the synthesis of fluorinated diaryl sulfides or as a precursor to 4-F-18 labeled PET tracers.

Application
Selection Property
Validation Focus
OLED anode work function engineering
SAM-forming surface modifier
Work function shift and hole injection efficiency
OTFT contact resistance reduction
Contact treatment for Ag electrodes
Field-effect mobility improvement benchmarks
Substituent effect model system
Well-characterized photochemical and interfacial probe
Substituent-dependent branching and charge transfer
Fluorinated building block synthesis
Moderately nucleophilic thiol for coupling
Reactivity under controlled pH and electrophile conditions

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